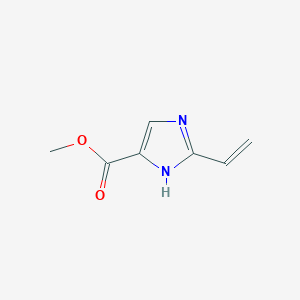

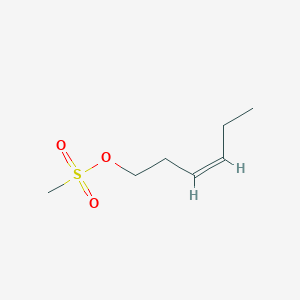

![molecular formula C8H11NO2 B13795558 Dopamine, [7-3H(N)]](/img/structure/B13795558.png)

Dopamine, [7-3H(N)]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dopamine, [7-3H(N)], is a radiolabeled form of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. This compound is often used in scientific research to study the dynamics of dopamine in various biological processes due to its radioactive tritium label, which allows for precise tracking and measurement.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dopamine, [7-3H(N)], typically involves the incorporation of tritium into the dopamine molecule. One common method is the catalytic tritiation of a precursor compound, such as 3,4-dihydroxyphenylacetaldehyde, using a tritium gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve a controlled environment to ensure the safe handling of tritium gas and to maximize the yield of the radiolabeled product.

Industrial Production Methods

Industrial production of dopamine, [7-3H(N)], follows similar principles but on a larger scale. The process involves the use of high-pressure tritium gas reactors and advanced purification techniques to ensure the high purity and specific activity of the radiolabeled dopamine. The production must adhere to strict safety and regulatory standards due to the radioactive nature of tritium.

Analyse Des Réactions Chimiques

Types of Reactions

Dopamine, [7-3H(N)], undergoes various chemical reactions, including:

Oxidation: Dopamine can be oxidized to form dopamine quinone, a process that is often studied using electrochemical methods.

Reduction: Although less common, dopamine can be reduced under specific conditions.

Substitution: Dopamine can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. The reactions are typically carried out in aqueous solutions at physiological pH.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Substitution: Electrophilic reagents such as halogens can be used in substitution reactions.

Major Products

Oxidation: The major product is dopamine quinone.

Reduction: The reduced form of dopamine, although less commonly studied.

Substitution: Various substituted dopamine derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Dopamine, [7-3H(N)], is widely used in scientific research due to its ability to be tracked with high precision. Some key applications include:

Chemistry: Studying the kinetics and mechanisms of dopamine-related reactions.

Biology: Investigating the role of dopamine in neurotransmission and its distribution in different tissues.

Medicine: Researching the involvement of dopamine in neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Used in the development of new pharmaceuticals and in the study of drug interactions with the dopaminergic system.

Mécanisme D'action

Dopamine exerts its effects by binding to dopamine receptors, which are G-protein-coupled receptors located on the surface of certain cells. There are five main types of dopamine receptors (D1, D2, D3, D4, and D5), each with distinct functions. The binding of dopamine to these receptors triggers a cascade of intracellular events that influence various physiological processes, including motor control, reward, and cognition.

Comparaison Avec Des Composés Similaires

Dopamine is part of the catecholamine family, which includes similar compounds such as norepinephrine and epinephrine. These compounds share a common structure but differ in their specific functions and receptor affinities. Dopamine is unique in its predominant role in the brain’s reward system and its involvement in motor control, whereas norepinephrine and epinephrine are more involved in the body’s fight-or-flight response.

List of Similar Compounds

Norepinephrine: A neurotransmitter involved in arousal and alertness.

L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.

Propriétés

Formule moléculaire |

C8H11NO2 |

|---|---|

Poids moléculaire |

157.19 g/mol |

Nom IUPAC |

4-(2-amino-1,1-ditritioethyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i3T2 |

Clé InChI |

VYFYYTLLBUKUHU-WTJCDBBSSA-N |

SMILES isomérique |

[3H]C([3H])(CN)C1=CC(=C(C=C1)O)O |

SMILES canonique |

C1=CC(=C(C=C1CCN)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

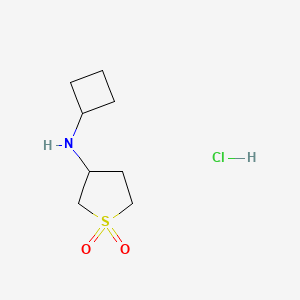

![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)

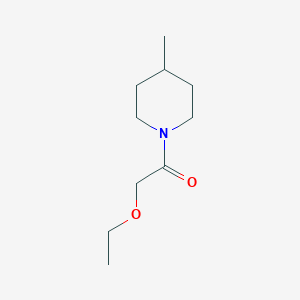

![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)

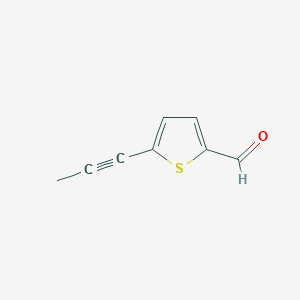

![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)